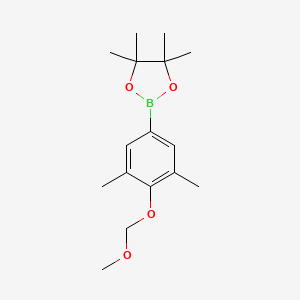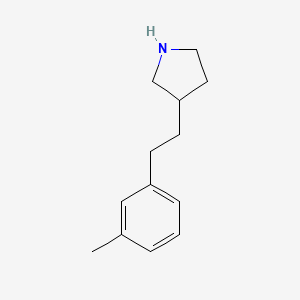
3-(3-Methylphenethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-methylphenethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets
準備方法
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the N-arylation of pyrrolidines using transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This method can be adapted to produce various substituted pyrrolidines, including 3-(3-Methylphenethyl)pyrrolidine, by modifying the starting materials and reaction conditions.
化学反応の分析
Types of Reactions
3-(3-Methylphenethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-(3-Methylphenethyl)pyrrolidin-2-one, while nucleophilic substitution can introduce various alkyl or aryl groups at the nitrogen atom .
科学的研究の応用
3-(3-Methylphenethyl)pyrrolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(3-Methylphenethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity . Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing signaling pathways involved in cell growth and survival .
類似化合物との比較
3-(3-Methylphenethyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
3-(3-Methylthiophen-2-yl)pyrrolidine: Similar in structure but with a thiophene ring instead of a phenethyl group.
3,4-Methylenedioxypyrovalerone (3,4-MDPV): A psychoactive compound with a pyrrolidine ring and methylenedioxyphenyl group.
Pyrrolidine-2,3-dione: Known for its antibacterial activity and potential as a drug scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. Its 3-methylphenethyl group provides steric hindrance and electronic effects that can enhance its stability and selectivity compared to other pyrrolidine derivatives .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3-[2-(3-methylphenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11-3-2-4-12(9-11)5-6-13-7-8-14-10-13/h2-4,9,13-14H,5-8,10H2,1H3 |
InChIキー |
XLFARQDNCNWMQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


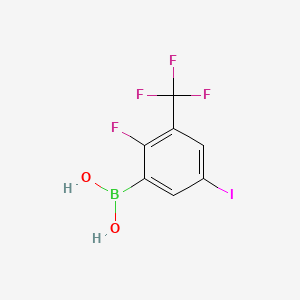

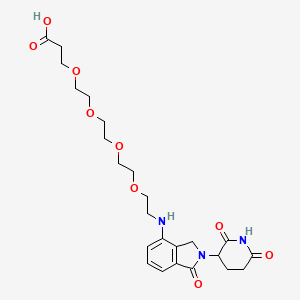
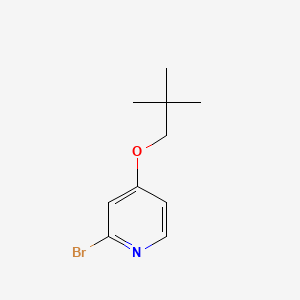


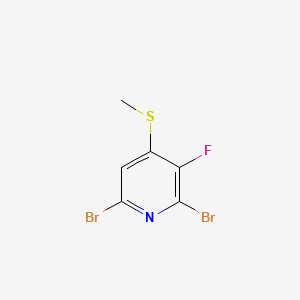
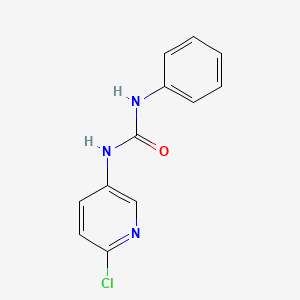
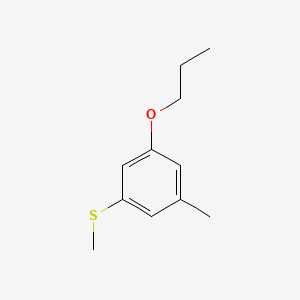
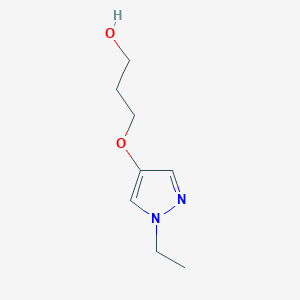
![4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile](/img/structure/B14763392.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
